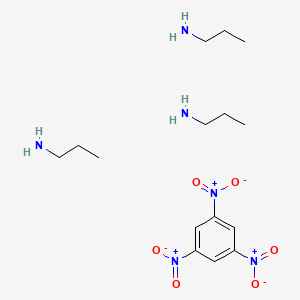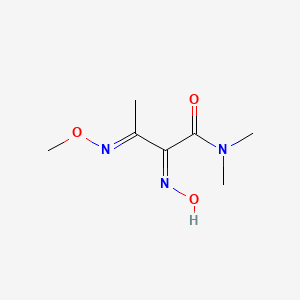
(2Z,3E)-2-hydroxyimino-3-methoxyimino-N,N-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide is an organic compound with a complex structure that includes a methoxyamino group, a dimethylamino group, and a nitroso group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable nitroso compound with a methoxyamine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved may include enzyme inhibition and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide
- N-methoxy-1,3-oxazinane
- N-methoxy-1,3-oxazolidine
Uniqueness
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H13N3O3 |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
(2Z,3E)-2-hydroxyimino-3-methoxyimino-N,N-dimethylbutanamide |
InChI |
InChI=1S/C7H13N3O3/c1-5(9-13-4)6(8-12)7(11)10(2)3/h12H,1-4H3/b8-6-,9-5+ |
Clave InChI |
YHZBJNXFYPODJB-POEMVANMSA-N |
SMILES isomérico |
C/C(=N\OC)/C(=N/O)/C(=O)N(C)C |
SMILES canónico |
CC(=NOC)C(=NO)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
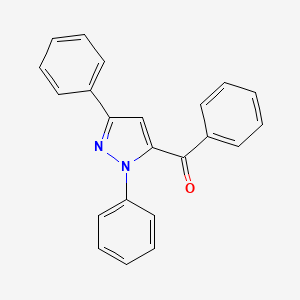
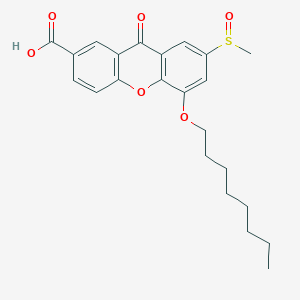
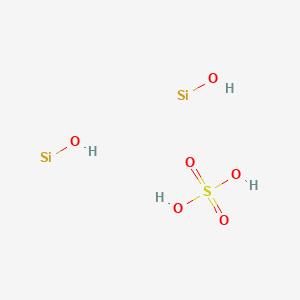
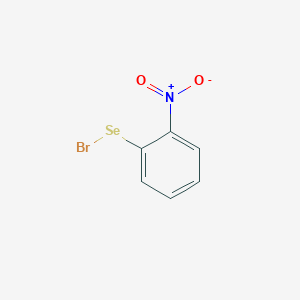
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
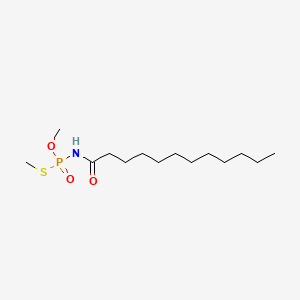


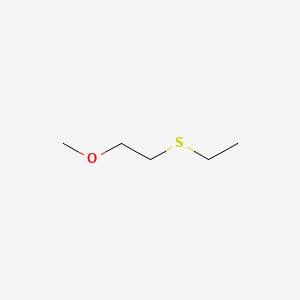

![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)

